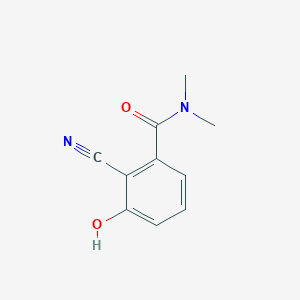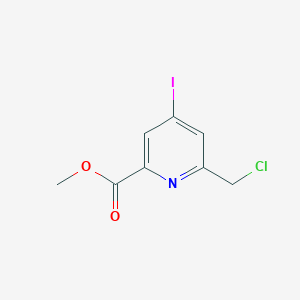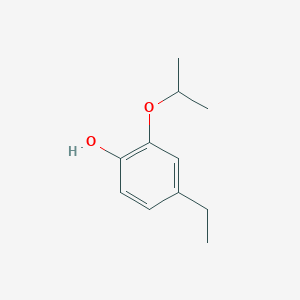
4-Ethyl-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(propan-2-yloxy)phenol typically involves the alkylation of phenol derivatives. One common method is the Williamson ether synthesis, where phenol is reacted with an alkyl halide in the presence of a base. For instance, the reaction of 4-ethylphenol with isopropyl bromide in the presence of a strong base like sodium hydride can yield 4-ethyl-2-(propan-2-yloxy)phenol .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4-Ethyl-2-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Phenol derivatives are often studied for their antimicrobial and antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Ethylphenol: Similar structure but lacks the isopropoxy group.
2-Isopropoxyphenol: Similar structure but lacks the ethyl group.
Uniqueness
These substituents can enhance its solubility, stability, and interaction with other molecules compared to simpler phenol derivatives .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-ethyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
Clé InChI |
SOKRJYILBKTRHI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


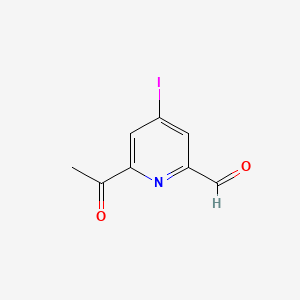
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
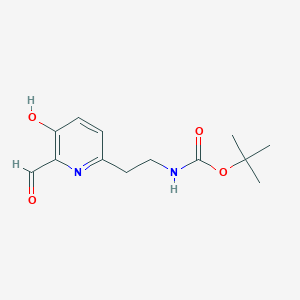

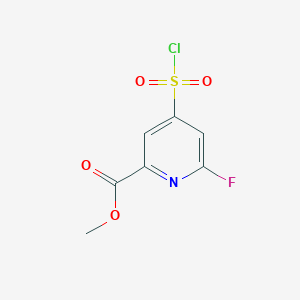
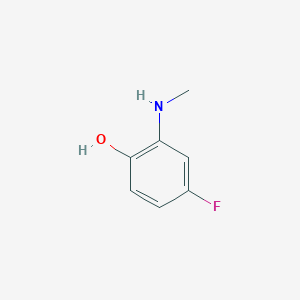

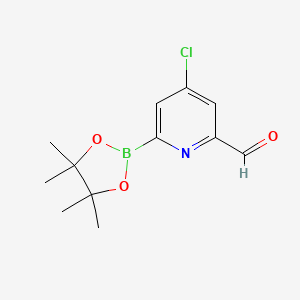


![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)

